molecular formula C5H8Br2O B2653227 2-(2,2-Dibromocyclopropyl)ethanol CAS No. 97535-47-2

2-(2,2-Dibromocyclopropyl)ethanol

Cat. No.: B2653227
CAS No.: 97535-47-2
M. Wt: 243.926
InChI Key: MBATZDRKFBSYHJ-UHFFFAOYSA-N
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Description

2-(2,2-Dibromocyclopropyl)ethanol is a brominated cyclopropane derivative featuring an ethanol group attached to a dibrominated cyclopropane ring. The cyclopropane ring’s strain and the electron-withdrawing bromine substituents likely influence its chemical behavior, including stability and reactivity in reduction or substitution reactions .

Properties

IUPAC Name

2-(2,2-dibromocyclopropyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBATZDRKFBSYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2-Dibromocyclopropyl)ethanol can be synthesized through the dibromocyclopropanation of unsaturated alcohols. This process involves the addition of dibromocarbene to alkenes under phase-transfer conditions. Typically, a strong base such as 50% sodium hydroxide (NaOH) is used, along with vigorous stirring and extended reaction times. The reaction can also be performed under ambient conditions using continuous flow chemistry with 40% NaOH as the base .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar methods but optimized for large-scale production. Continuous flow chemistry is particularly advantageous for industrial applications due to its efficiency and scalability. The use of phase-transfer catalysts can further enhance the reaction’s yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromocyclopropyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dibromocyclopropyl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development and as a building block for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dibromocyclopropyl)ethanol involves its reactivity due to the presence of the dibromocyclopropyl group. This group can undergo various transformations, such as ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, including enzymes and receptors, thereby exerting their effects .

Comparison with Similar Compounds

Structural and Functional Group Analogues

(a) Cyclopropane Derivatives with Halogen Substituents
  • (2,2-Dibromocyclopropyl)methanol (CAS: N/A): This compound shares the dibromocyclopropyl core but substitutes ethanol with methanol. The shorter carbon chain reduces hydrophobicity compared to the ethanol derivative. It is priced at €1,756.00/500mg, indicating high synthetic complexity due to bromine and cyclopropane moieties .
  • 1-Chloro-4-(2,2-dibromocyclopropyl)benzene (CAS: 38365-51-4): Replaces the ethanol group with a chlorophenyl ring. The aromatic substituent enhances stability but reduces polarity. Used as a pharmaceutical intermediate, its synthesis involves halogenation of cyclopropane precursors .
(b) Ethanol-Functionalized Cyclopropanes
  • 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol (CAS: 2940954-31-2): Features a benzylamino-methyl substituent on the cyclopropane ring. The amino group introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to brominated analogs. Its molecular weight (205.30 g/mol) is lower due to the absence of bromine .
  • 2-(Diisopropylamino)ethanol (CAS: 96-80-0): While lacking a cyclopropane ring, this ethanol derivative has a diisopropylamino group. It exhibits a boiling point of 187–192°C and a density of 0.826 g/cm³, properties influenced by the branched alkyl chains .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Reactivity Notes
2-(2,2-Dibromocyclopropyl)ethanol ~268.93 (calculated) Not reported –OH, –C3H3Br2 Susceptible to SN2 bromine substitution
(2,2-Dibromocyclopropyl)methanol ~254.85 (calculated) Not reported –OH, –C3H3Br2 Higher volatility than ethanol analog
2-[1-(Benzylamino)…]ethanol 205.30 Not reported –OH, –NHBz, –CH3 Enhanced solubility in polar solvents
2-(Diisopropylamino)ethanol 145.24 187–192 –OH, –N(iPr)2 Low density (0.826 g/cm³)

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